T-Type Calcium Channel Selectivity: Mibefradil vs. Exclusively L-Type Conventional Calcium Antagonists
Mibefradil is the only calcium channel blocker in clinical development history to exhibit pharmacologically meaningful selectivity for T-type over L-type calcium channels. In patch-clamp electrophysiology studies, mibefradil inhibits T-type calcium currents with an IC₅₀ of 2.7 μM versus 18.6 μM for L-type currents, yielding a T/L selectivity ratio of approximately 6.9-fold [1]. By contrast, all three established calcium antagonist classes—dihydropyridines (nifedipine, amlodipine, felodipine), phenylalkylamines (verapamil), and benzothiazepines (diltiazem)—are exclusive L-type channel blockers with no measurable T-channel activity at therapeutic concentrations [2]. This differential is not gradational but categorical: mibefradil engages a pharmacologic target that no comparator in the broader calcium antagonist class addresses.
| Evidence Dimension | T-type calcium channel IC₅₀ vs. L-type calcium channel IC₅₀ |
|---|---|
| Target Compound Data | T-type IC₅₀ = 2.7 μM; L-type IC₅₀ = 18.6 μM (T/L selectivity ratio ≈ 6.9) |
| Comparator Or Baseline | Amlodipine, nifedipine, verapamil, diltiazem, felodipine: exclusive L-type blockade; T-type IC₅₀ not measurable at therapeutic concentrations |
| Quantified Difference | Categorical difference: mibefradil provides ~7-fold T-over-L selectivity; all comparators exhibit no measurable T-channel blockade |
| Conditions | Whole-cell patch-clamp electrophysiology; recombinant T-type (α1G, α1H, α1I) and L-type (α1C) calcium channels expressed in Xenopus oocytes and mammalian cell lines |
Why This Matters
For research protocols requiring selective pharmacological interrogation of T-type calcium channels (CaV3.1–3.3), mibefradil dihydrochloride monohydrate is the only commercially available tool compound with both T- and L-channel activity data from a single agent, whereas all standard L-type blockers yield a null result for T-channel experiments.
- [1] Bezprozvanny I, Tsien RW. Voltage-dependent blockade of diverse types of voltage-gated Ca²⁺ channels expressed in Xenopus oocytes by the Ca²⁺ channel antagonist mibefradil (Ro 40-5967). Mol Pharmacol. 1995;48(3):540-549. PMID: 7565636. View Source
- [2] Abernethy DR. Pharmacologic and pharmacokinetic profile of mibefradil, a T- and L-type calcium channel antagonist. Am J Cardiol. 1997;80(4B):4C-11C. doi:10.1016/s0002-9149(97)00564-x. PMID: 9286848. View Source
